2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid
Overview
Description
2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, phenyl groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the phenyl and acetic acid groups. Common synthetic routes may involve the use of starting materials such as phenylacetic acid, phenylpropanoic acid, and various reagents to facilitate the formation of the desired structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to promote the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenyl and acetic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share structural similarities and exhibit various biological activities.
Pyrrole derivatives: Similar core structure with diverse chemical and biological properties.
Phenylacetic acid derivatives: Related compounds with different functional groups and applications.
Uniqueness
2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-16(12-11-14-7-3-1-4-8-14)18-19(15-9-5-2-6-10-15)22(13-17(24)25)21(27)20(18)26/h1-12,19,26H,13H2,(H,24,25)/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBOMNGXSPTHZ-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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